Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate is a quaternary ammonium compound with significant applications in various fields. This compound is known for its antimicrobial properties and is used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate involves the quaternization of tertiary amines with halocarbons. The process typically includes the alkylation of tertiary amines with halocarbons to form quaternary ammonium salts. The reaction conditions often require controlled temperatures and the presence of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The quaternization reaction is optimized for large-scale production, ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, typically involving reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reaction conditions vary depending on the desired outcome, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to antimicrobial activity and biofilm inhibition.
Medicine: Investigated for its potential use as an antibacterial and antifungal agent.
Industry: Utilized in the production of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This action is facilitated by the positively charged ammonium group, which interacts with the negatively charged components of the microbial cell membrane .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and disinfectants.
Dodecylbenzenesulfonic acid: An anionic surfactant with antimicrobial activity.
Uniqueness
Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with microbial cell membranes, making it an effective antimicrobial agent .
Properties
CAS No. |
97050-94-7 |
---|---|
Molecular Formula |
C19H32IN3O4 |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-[[2-[3-(dimethylcarbamoyloxy)phenoxy]acetyl]amino]ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C19H31N3O4.HI/c1-6-22(7-2,8-3)13-12-20-18(23)15-25-16-10-9-11-17(14-16)26-19(24)21(4)5;/h9-11,14H,6-8,12-13,15H2,1-5H3;1H |
InChI Key |
NAERWSZKDGLLSP-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CCNC(=O)COC1=CC(=CC=C1)OC(=O)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.